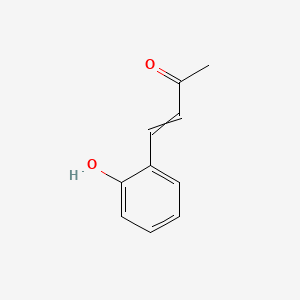

4-(2-Hydroxyphenyl)but-3-en-2-one

Vue d'ensemble

Description

4-(2-Hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a naturally occurring compound found in various plants and animals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common method involves the reaction of salicylaldehyde with (acetylmethylene)triphenylphosphorane . Another method involves the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst such as acid-activated Montmorillonite clay . The reaction conditions typically include constant stirring at a temperature range of 100-150°C and a pressure of 1-15 bar for 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts to enhance the selectivity and yield of the desired product. The use of acid-activated Montmorillonite clay has been shown to produce high selectivity (75-81%) and conversion rates (35-55%) under optimized conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Applications De Recherche Scientifique

4-(2-Hydroxyphenyl)but-3-en-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and natural products.

Biology: The compound is studied for its role in the biosynthesis of lignin, flavonoids, and other phenolic compounds.

Medicine: It has been investigated for its potential therapeutic effects, including its ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase.

Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The primary mechanism of action of 4-(2-Hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase . The compound interacts with these enzymes through hydrogen bonding and van der Waals forces, leading to a mixed-type and competitive inhibition . This inhibition helps regulate carbohydrate hydrolysis and control blood glucose levels, making it a potential therapeutic agent for managing diabetes mellitus .

Comparaison Avec Des Composés Similaires

4-(2-Hydroxyphenyl)but-3-en-2-one can be compared with other similar compounds such as:

4-(4-Hydroxyphenyl)but-3-en-2-one: This compound has a similar structure but with the hydroxyl group in the para position.

4-Hydroxybenzaldehyde: This compound is structurally similar but lacks the butenone moiety.

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on digestive enzymes, making it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C10H10O2 |

|---|---|

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

4-(2-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3 |

Clé InChI |

OIKUPYQBJLSNAS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=CC1=CC=CC=C1O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.